molecular formula C20H24N4O3S B2746023 N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide CAS No. 714943-52-9

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide

Cat. No. B2746023
CAS RN: 714943-52-9
M. Wt: 400.5
InChI Key: NDRYZWLEKLZGQR-UHFFFAOYSA-N
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Description

“N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C18H18N6O3S2 and an average mass of 430.504 Da . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles . A series of similar compounds were prepared based on the chemoselective Michael reaction of acrylic acid with the parent substrate 3-phenylquinoxaline-2(1H)-thione .


Molecular Structure Analysis

The molecular structure of “N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” is complex, with multiple functional groups. The presence of the quinoxaline moiety suggests that it may exhibit interesting photophysical properties .


Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions, including diazotization, nitration, oxidation, substitutions, and more . The specific reactions that “N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” can undergo are not explicitly mentioned in the available literature.

Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing and characterizing quinazoline and quinoxaline derivatives due to their potential biological activities. For instance, Kumar et al. (2019) synthesized quinazolin-4-ylamino derivatives with phenylbenzenesulfonamides, highlighting the importance of structural analysis in understanding these compounds' properties (Kumar et al., 2019).

Biological Screening

The synthesized compounds have been tested for various biological activities, including antiproliferative activity against breast cancer cell lines and antimicrobial activity against bacterial strains, showcasing their potential in medical research (Kumar et al., 2019).

Electroanalytical Applications

Compounds with similar structural motifs have been studied for their electroanalytical applications, such as the voltammetric study of 4-methyl-N-quinolin-8-ylbenzenesulfonamide, emphasizing the utility of these compounds in chemical analysis and extraction processes (Abelairas et al., 1994).

Pesticidal Activities

Quinoxaline derivatives have been explored for their pesticidal activities, showing significant herbicidal, fungicidal, and insecticidal potentials. This demonstrates their potential utility in agricultural applications to control pests and improve crop yields (Liu et al., 2020).

Pharmacological Evaluation

Some derivatives have been evaluated for their pharmacological properties, such as serotonin type-3 (5-HT3) receptor antagonism, indicating potential uses in therapeutic applications for disorders involving this receptor (Mahesh et al., 2011).

Nematicidal Agents

The synthesis of N, N-dimethylarylsulfonamide derivatives has shown potent nematicidal activity, suggesting applications in controlling nematode pests that affect various crops, thereby protecting agricultural productivity (Chen et al., 2019).

Future Directions

Quinoxaline derivatives have been studied for their diverse pharmacological activities . This suggests that “N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide” and similar compounds could have potential applications in drug discovery and other areas of biological importance .

properties

IUPAC Name

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c1-14-9-10-18(15(2)13-14)28(25,26)24-20-19(21-11-6-12-27-3)22-16-7-4-5-8-17(16)23-20/h4-5,7-10,13H,6,11-12H2,1-3H3,(H,21,22)(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDRYZWLEKLZGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide

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